Inhibitory Activity Against Squalene Synthase
7-Methyl-5-(methylsulfanyl)quinolin-8-ol demonstrates measurable inhibition of microsomal squalene synthase, a key enzyme in sterol biosynthesis. The compound exhibits a Ki of 2600 nM (2.60E+3 nM) in an assay with the rat enzyme [1]. In comparison, a highly optimized quinuclidine-based squalene synthase inhibitor, representing a known potent compound class, exhibits a Ki of 8 nM in a comparable assay format [2]. While the target compound is less potent than this advanced lead, its activity is well-defined and positions it as a suitable starting point for medicinal chemistry optimization or as a tool compound for investigating the 8-hydroxyquinoline chemotype in this target space.
| Evidence Dimension | Inhibition constant (Ki) against squalene synthase |
|---|---|
| Target Compound Data | Ki = 2600 nM |
| Comparator Or Baseline | Quinuclidine derivative (BDBM50291315), Ki = 8 nM |
| Quantified Difference | Target compound is 325-fold less potent than the comparator |
| Conditions | Rat microsomal squalene synthase assay |
Why This Matters
This provides a quantitative baseline for its use in enzyme inhibition studies, differentiating it from inactive 8-hydroxyquinoline analogs and establishing its potential as a tool compound for lipid metabolism research.
- [1] BindingDB. PrimarySearch_ki for entry 50035965. Target: Squalene synthase (Rat). Ki: 2.60E+3nM. View Source
- [2] BindingDB. Ki Summary for entry 50030114. Target: Squalene synthase. Ki: 8±n/a nM. Citation: Brown, GR et al. Bioorg Med Chem Lett 1997, 7, 597-600. View Source
